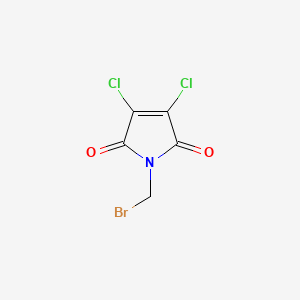

N-Bromomethyl-2,3-dichloromaleimide

Description

Properties

IUPAC Name |

1-(bromomethyl)-3,4-dichloropyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMLTDXARRCATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=O)C(=C(C1=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659866 | |

| Record name | 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-11-7 | |

| Record name | 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Bromomethyl-2,3-dichloromaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Halogenation of Maleimide Derivatives

A plausible route involves sequential halogenation of N-methylmaleimide. Chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) at 0–5°C could introduce the 2,3-dichloro substituents, followed by radical bromination of the methyl group using N-bromosuccinimide (NBS) under UV light. This two-step approach aligns with analogous procedures for dichloromaleimides:

Step 1: Dichlorination

Step 2: Bromination

Key parameters include:

Nucleophilic Displacement on Pre-Halogenated Intermediates

Alternative methods exploit the reactivity of N-(hydroxymethyl)-2,3-dichloromaleimide with hydrobromic acid (HBr). This one-pot substitution avoids radical intermediates but demands anhydrous conditions to prevent hydrolysis:

Commercial suppliers report yields ≥95% using this method, with purification via recrystallization from ethyl acetate.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Side products include:

-

Di-brominated analogs : Result from excess NBS or prolonged reaction times.

-

Ring-opened derivatives : Hydrolysis under acidic or aqueous conditions generates maleamic acid byproducts.

Strategies to suppress these include:

Scalability and Industrial Feasibility

Bulk synthesis faces hurdles in:

-

Exothermicity : Bromination releases ~210 kJ/mol, necessitating jacketed reactors with cooling.

-

Waste management : Halogenated solvents require specialized disposal, increasing production costs.

Suppliers like Zibo Hangyu Biotechnology Development Co., Ltd., utilize continuous-flow systems to enhance throughput, achieving 200–300 kg/month at 99% purity.

Analytical Characterization

Post-synthesis validation employs:

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

-

NMR : Distinct signals for bromomethyl (δ 4.60 ppm, singlet) and dichloro-substituted maleimide ring (δ 6.80 ppm, doublet).

| Protective Measure | Specification |

|---|---|

| Personal equipment | Nitrile gloves, face shields |

| Ventilation | Local exhaust with scrubbers |

| Storage | Sealed containers at <4°C, away from light |

Emergency protocols mandate immediate irrigation for skin/eye contact and avoidance of neutralizing agents due to exothermic reactions.

| Supplier | Purity | Price (USD/g) | Packaging |

|---|---|---|---|

| American Custom Chemicals | 95% | 694.85 | 1 g |

| Antimex Chemical Limited | 98% | 220.00 | 5 g |

| Zibo Hangyu Biotechnology | 99% | 180.00 | 10 g |

Prices reflect bromine market volatility, with a 15–20% annual increase since 2021 .

Chemical Reactions Analysis

Types of Reactions: N-Bromomethyl-2,3-dichloromaleimide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromine or chlorine atoms are involved in electron transfer processes.

Addition Reactions: The maleimide group can undergo addition reactions with dienes or other unsaturated compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Addition Reactions: Catalysts such as palladium or nickel are often employed to facilitate addition reactions.

Major Products Formed:

Substitution Products: N-Substituted derivatives with various functional groups.

Oxidation Products: Brominated or chlorinated maleimide derivatives.

Addition Products: Cycloaddition products with enhanced stability and reactivity.

Scientific Research Applications

N-Bromomethyl-2,3-dichloromaleimide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for studying biological processes and developing bioconjugates.

Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties

Mechanism of Action

The mechanism of action of N-Bromomethyl-2,3-dichloromaleimide involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution and addition reactions. The maleimide group can participate in cycloaddition reactions, forming stable adducts with various substrates. These reactions are mediated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

2,3-Dichloro-N-methylmaleimide

- Molecular Formula: C₅H₃Cl₂NO₂

- Molecular Weight : ~192.99 g/mol (lower due to absence of bromine) .

- Structure : Similar maleimide core with 2,3-dichloro substitution but a methyl group (-CH₃) instead of bromomethyl on the nitrogen.

- This makes it less reactive in nucleophilic substitution reactions but more stable under standard conditions .

- Applications: Used in polymer stabilization and as a monomer for thermally resistant materials where controlled reactivity is preferred .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : ~257.67 g/mol .

- Structure : A phthalimide derivative (benzene-fused imide) with a chlorine atom at position 3 and a phenyl group on the nitrogen.

- Reactivity : The aromatic phenyl group and fused benzene ring increase rigidity and thermal stability. The single chlorine substituent limits halogen-mediated reactivity compared to dihalogenated maleimides.

- Applications: A key monomer for synthesizing polyimides with high thermal resistance, used in aerospace and electronics industries .

3,4-Dichloro-1-(4-fluorophenyl)maleimide (Spartcide)

- Molecular Formula: C₁₀H₄Cl₂FNO₂

- Molecular Weight : ~264.05 g/mol .

- Structure : Maleimide core with 3,4-dichloro substitution and a 4-fluorophenyl group on the nitrogen.

- Applications : Marketed as Spartcide , this compound is reported to have pesticidal or herbicidal activity, leveraging its lipophilic fluorine substituent for bioactivity .

Bromomaleic Anhydride

- Molecular Formula : C₄Br₂O₃

- Molecular Weight : ~279.77 g/mol .

- Structure: An anhydride (non-cyclic) with bromine substituents, distinct from the maleimide core.

- Reactivity: Highly reactive as a dienophile in Diels-Alder reactions or as a brominating agent. The absence of an imide nitrogen limits its use in polymer crosslinking.

- Applications : Employed in specialty chemical synthesis and as a precursor for brominated compounds .

Comparative Data Table

Key Research Findings

Reactivity Trends : The bromomethyl group in this compound significantly enhances its alkylation capability compared to methyl or phenyl-substituted analogs .

Thermal Stability : Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) exhibit superior thermal stability due to aromatic fusion, whereas maleimides with halogenated alkyl groups prioritize chemical reactivity .

Biological Activity: Fluorinated aromatic substituents (e.g., in Spartcide) improve lipophilicity and bioactivity, a feature absent in non-fluorinated analogs .

Biological Activity

N-Bromomethyl-2,3-dichloromaleimide (CAS Number: 16176-11-7) is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Molecular Structure:

- Molecular Formula: CHBrClNO

- Molecular Weight: 258.89 g/mol

- LogP: 1.33470

- PSA (Polar Surface Area): 37.38 Ų

Physical Properties:

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

Synthesis

This compound can be synthesized through various methods, including the reaction of 2,3-dichloromaleic anhydride with bromomethyl compounds. The synthesis involves halogenation and the introduction of bromomethyl groups to the maleimide structure, which enhances its reactivity and biological activity .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro .

Protein Cross-Linking

One of the notable applications of this compound is in protein bioconjugation. Its maleimide functional group allows for selective cross-linking with thiol-containing biomolecules, facilitating the development of bioconjugates for therapeutic applications. This property has been exploited in creating bispecific T-cell engagers (BiTEs), which enhance immune responses against tumors by linking antibodies to T-cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess inhibitory effects, making it a candidate for further investigation in antimicrobial therapies .

Case Studies

-

Antitumor Efficacy:

- A study conducted on MCF-7 and HT-29 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.

-

Bioconjugation Applications:

- In a recent experiment, researchers utilized this compound to create a novel bioconjugate by linking it to a monoclonal antibody targeting carcinoembryonic antigen (CEA). The resulting conjugate demonstrated improved binding affinity and stability in serum compared to unconjugated antibodies.

Summary of Findings

| Property/Activity | Observations |

|---|---|

| Antitumor Activity | Significant inhibition of MCF-7 and HT-29 cell lines; induces apoptosis |

| Protein Cross-Linking | Effective in creating stable bioconjugates for therapeutic applications |

| Antimicrobial Activity | Inhibitory effects against various bacterial strains |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Bromomethyl-2,3-dichloromaleimide, and what factors critically influence reaction yield?

- Methodology : The compound is synthesized via bromination of 2,3-dichloromaleimide precursors. Key parameters include:

- Reagent selection : Use N-bromosuccinimide (NBS) or elemental bromine in anhydrous solvents (e.g., CCl₄ or DMF) under inert atmospheres to avoid side reactions.

- Temperature control : Reactions typically proceed at 0–25°C to minimize thermal decomposition of the brominated product.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures is recommended .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Identify protons on the bromomethyl group (δ ~4.5–5.0 ppm) and chlorine-substituted maleimide carbons (δ ~160–170 ppm).

- IR spectroscopy : Confirm C=O stretching (~1700–1750 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹).

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 297 (M⁺, accounting for ⁷⁹Br/⁸¹Br isotopes) .

Advanced Research Questions

Q. How can conflicting reports on the thermal stability of this compound be resolved?

- Experimental design :

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under nitrogen vs. air to assess oxidative stability.

- Isothermal studies : Monitor degradation kinetics at 50–100°C using HPLC to track byproduct formation (e.g., dehalogenated maleimides).

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Use nucleophiles (e.g., amines, thiols) in varying concentrations to determine rate laws and activation parameters.

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and assess the influence of chlorine substituents on bromine’s leaving-group ability.

Q. How does the steric and electronic profile of this compound influence its utility in polymer crosslinking or functionalization?

- Approach :

- Polymer synthesis : Incorporate the compound into polyimide precursors via Michael addition or radical-initiated crosslinking.

- Post-functionalization : Track reactivity using FTIR (C-Br bond disappearance at ~550 cm⁻¹) and GPC to monitor molecular weight changes.

Data-Driven Research Strategies

Q. What strategies mitigate conflicting reactivity data in cross-coupling reactions involving this compound?

- Systematic testing :

- Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvent effects on reaction pathways.

- Catalyst optimization : Test palladium (Pd(PPh₃)₄) vs. copper (CuI) catalysts for Suzuki or Ullmann couplings.

Q. How can researchers design degradation studies to evaluate environmental or metabolic breakdown products of this compound?

- Protocol :

- Hydrolytic degradation : Expose to buffered solutions (pH 2–12) at 37°C, followed by LC-MS to identify intermediates (e.g., maleic acid derivatives).

- Photolytic studies : Use UV irradiation (254 nm) in acetonitrile/water mixtures to simulate environmental degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.